

physical appearance and form of 4-(2-Fluorophenoxy)phenylboronic acid

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Compound of Interest

Compound Name: 4-(2-Fluorophenoxy)phenylboronic acid

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **4-(2-Fluorophenoxy)phenylboronic Acid**

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of **4-(2-Fluorophenoxy)phenylboronic acid** (CAS No. 1402238-32-7). Designed for researchers, medicinal chemists, and process development scientists, this document details the compound's appearance, molecular structure, and key physicochemical parameters. Furthermore, it outlines standardized protocols for its characterization and summarizes critical safety and handling procedures. The insights herein are intended to facilitate the effective use of this versatile building block in synthetic chemistry, particularly in cross-coupling reactions and the development of novel chemical entities.

Introduction to 4-(2-Fluorophenoxy)phenylboronic Acid

Boronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. **4-(2-Fluorophenoxy)phenylboronic acid** is a diaryl ether-substituted organoboron compound that serves as a valuable building block. The presence of the fluorophenoxy moiety introduces specific electronic and steric properties that can be leveraged

to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. A thorough understanding of its physical form is paramount for its proper storage, handling, and application in sensitive, multi-step syntheses where purity and consistency are critical.

Chemical Identity and Molecular Structure

Accurate identification is the first step in any laboratory workflow. The key identifiers for **4-(2-Fluorophenoxy)phenylboronic acid** are summarized below.

Identifier	Value	Reference
IUPAC Name	4-(2-fluorophenoxy)phenylboronic acid	
CAS Number	1402238-32-7	
Molecular Formula	C ₁₂ H ₁₀ BF ₃ O ₃	[1]
Molecular Weight	232.02 g/mol	[1]
InChI Key	IQNYGJLCROJQSI-UHFFFAOYSA-N	

The molecule's structure, featuring a boronic acid group attached to a phenyl ring which is, in turn, linked via an ether bond to a 2-fluorophenyl group, is depicted below.

Caption: Molecular structure of **4-(2-Fluorophenoxy)phenylboronic acid**.

Physical and Chemical Properties

The physical state and properties of a reagent are critical determinants of its handling, reactivity, and purification profile.

3.1 Appearance and Form Commercially available **4-(2-Fluorophenoxy)phenylboronic acid** is consistently supplied as a solid.[1] While the exact morphology can vary between batches and manufacturers, it is typically a crystalline or fluffy powder.[2][3][4] The color is generally

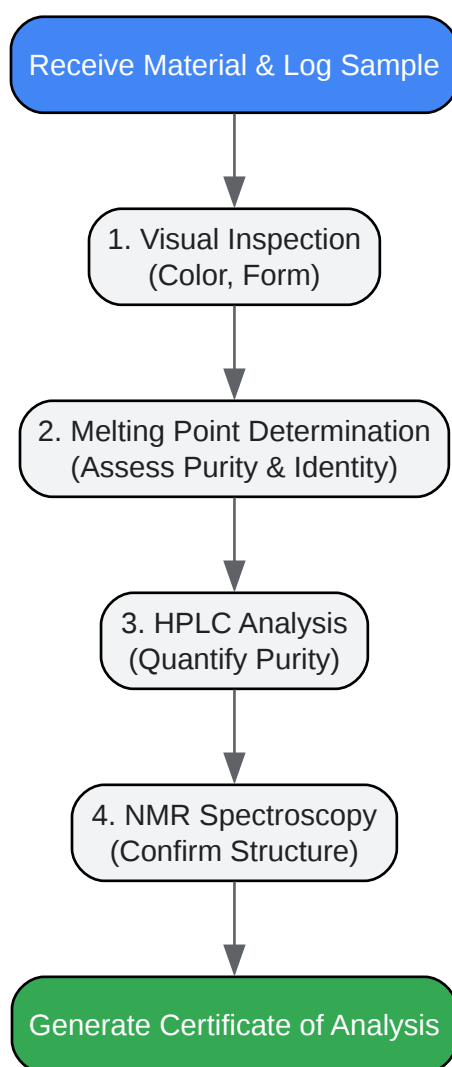
described as white to off-white, though pale yellow or beige hues can be present, often indicative of minor impurities or prolonged storage.

3.2 Physicochemical Data A summary of the key physical properties is presented below. It is important to note that while data for many related phenylboronic acids are available, some specific properties for this isomer must be determined empirically.

Property	Value / Observation	Rationale & Comparative Insights
Physical Form	Solid, crystalline powder	Typical for phenylboronic acids. [1] [2] [3]
Color	White to off-white or pale yellow	Common for this class of compounds. [2] [3] [4]
Melting Point	Not available in cited literature; requires experimental determination.	For comparison, the related compound 4-Fluorophenylboronic acid has a melting point of 262-265 °C. A sharp melting range is indicative of high purity.
Purity	Typically ≥95% - 98% (commercial grade)	Purity is often assessed by titration, HPLC, or NMR. [2] [3]
Solubility	Poorly soluble in water and non-polar solvents (e.g., hexanes). Soluble in most polar organic solvents (e.g., ether, acetone).	This solubility profile is characteristic of phenylboronic acids. [5] [6] [7] The large, relatively non-polar diaryl ether structure limits aqueous solubility.
Storage	Store under an inert atmosphere at 2-8°C.	Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially at elevated temperatures. [5] Cool, dry, and inert conditions preserve integrity.

Experimental Characterization Protocols

To ensure the quality and identity of **4-(2-Fluorophenoxy)phenylboronic acid** prior to use, a series of validation experiments are necessary. The following workflow represents a robust, self-validating system for characterization.



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Caption: Standard experimental workflow for material characterization.

4.1 Protocol: Melting Point Determination

- Rationale: This technique provides a rapid and cost-effective preliminary assessment of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically <

2 °C).

- Methodology:
 - Place a small, dry sample of the powder into a capillary tube, sealed at one end.
 - Tap the tube gently to pack the sample to a height of 2-3 mm.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the sample rapidly to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting range is $T_1 - T_2$.

4.2 Protocol: Purity Assessment by HPLC

- Rationale: High-Performance Liquid Chromatography (HPLC) is a quantitative method used to separate, identify, and quantify each component in a mixture, providing a precise purity value.
- Methodology (Illustrative Example):
 - Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of ~1 mg/mL.
 - Instrumentation: Use a reverse-phase C18 column.
 - Mobile Phase: A gradient elution is typically effective. For example, start with 90% Water (with 0.1% formic acid) and 10% Acetonitrile, ramping to 10% Water and 90% Acetonitrile over 15-20 minutes.
 - Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
 - Analysis: Inject the sample and integrate the area of all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a

percentage.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical reagent.

- GHS Pictogram: GHS07 (Exclamation Mark).
- Signal Word: Warning.
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendation: Always handle **4-(2-Fluorophenoxy)phenylboronic acid** in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-(2-Fluorophenoxy)phenylboronic acid is a solid, typically white to off-white crystalline powder, with a molecular weight of 232.02 g/mol . Its physical characteristics are consistent with other substituted phenylboronic acids, exhibiting solubility in polar organic solvents and requiring storage under cool, dry, and inert conditions to prevent degradation. The protocols

outlined in this guide provide a framework for its proper characterization and safe handling, ensuring its effective application in research and development.

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